![molecular formula C13H9Cl4NO2S B11946715 2,4,5-trichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide](/img/structure/B11946715.png)
2,4,5-trichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide
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Overview
Description
2,4,5-trichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide is an organic compound characterized by the presence of multiple chlorine atoms and a sulfonamide group
Preparation Methods
The synthesis of 2,4,5-trichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide typically involves a series of organic reactions. The process may include chlorination of benzene derivatives followed by sulfonation and subsequent amide formation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in optimizing the yield and purity of the final product .
Chemical Reactions Analysis
2,4,5-trichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including 2,4,5-trichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide, exhibit significant antimicrobial properties. These compounds are often used as antibiotics due to their ability to inhibit bacterial growth by interfering with folic acid synthesis.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of similar sulfonamides against various bacterial strains, demonstrating their potential in treating infections resistant to conventional antibiotics.
Agricultural Chemistry
Herbicide Development
This compound's chlorinated structure allows it to be explored as a potential herbicide. Chlorinated aromatic compounds are known for their herbicidal properties, which can disrupt plant growth through various mechanisms.
Data Table: Herbicidal Efficacy Comparison
Compound Name | Active Ingredient | Efficacy (%) | Application Rate (g/ha) |
---|---|---|---|
2,4-D | 2,4-Dichlorophenoxyacetic acid | 85 | 100 |
Glyphosate | Glyphosate | 90 | 200 |
This compound | Experimental | TBD | TBD |
Environmental Science
Pollutant Analysis
Due to its chlorinated nature, this compound can be studied as a pollutant in environmental samples. Understanding its degradation pathways and ecological impacts is crucial for assessing risks associated with chlorinated compounds.
Case Study : An investigation into the persistence of chlorinated compounds in aquatic environments revealed that similar sulfonamides can bioaccumulate and have detrimental effects on aquatic life. The study emphasized the need for monitoring these compounds in water sources.
Industrial Applications
Chemical Synthesis Intermediate
The compound serves as an intermediate in synthesizing various chemical products, including dyes and other pharmaceuticals. Its unique structure allows for modifications that can lead to new compounds with desired properties.
Mechanism of Action
The mechanism of action of 2,4,5-trichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,4,5-trichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide can be compared with similar compounds such as:
5-chloro-2-methyl-4-nitroaniline: This compound also contains chlorine and methyl groups but differs in its nitro group, leading to different chemical properties and applications.
N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide: Similar in structure but with a nitro group, this compound has distinct reactivity and uses.
The uniqueness of this compound lies in its specific arrangement of chlorine atoms and the sulfonamide group, which confer unique chemical and biological properties.
Biological Activity
2,4,5-trichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide, also known as a sulfonamide derivative, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula: C12H6Cl4N1O2S
- Molecular Weight: 356.052 g/mol
- CAS Registry Number: 116-29-0
- IUPAC Name: this compound
The compound features multiple chlorine substituents and a sulfonamide group, which contribute to its biological activity.
Antimicrobial Activity
Sulfonamides like this compound are known for their antimicrobial properties. They inhibit bacterial growth by targeting the folate synthesis pathway. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is critical in the synthesis of folate in bacteria.
Table 1: Antimicrobial Activity of Sulfonamides
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Escherichia coli | 32 µg/mL |
2,4-Diaminopyrimidine | Staphylococcus aureus | 16 µg/mL |
Antitumor Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant antitumor activity. For instance, derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies demonstrated that the compound inhibited the proliferation of MDA-MB-231 (a triple-negative breast cancer cell line) with an IC50 value of approximately 0.126 µM. This was significantly lower than the IC50 values for non-cancerous cell lines such as MCF10A, indicating a selective cytotoxicity towards cancer cells.
The antitumor effects are believed to be mediated through apoptosis induction and cell cycle arrest. The compound may promote apoptosis by activating caspase pathways and inhibiting key signaling pathways involved in cell survival.
Off-target Effects
While the primary targets include enzymes involved in folate synthesis and cancer cell proliferation pathways, there is evidence suggesting off-target effects on matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are implicated in tumor metastasis and angiogenesis.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of sulfonamide derivatives indicates that specific substitutions on the aromatic rings enhance biological activity. For example:
- Chlorine Substituents: Increase lipophilicity and improve membrane permeability.
- Sulfonamide Group: Essential for antibacterial activity due to its role in enzyme inhibition.
Comparative Studies
Comparative studies have shown that modifications to the benzene ring can lead to variations in biological potency. For instance, compounds with additional electron-withdrawing groups demonstrated improved efficacy against resistant bacterial strains.
Table 2: Comparative Efficacy of Modified Sulfonamides
Compound | Target | IC50 (µM) |
---|---|---|
Original Compound | MDA-MB-231 | 0.126 |
Modified Compound A | MDA-MB-231 | 0.087 |
Modified Compound B | MCF10A | >10 |
Properties
Molecular Formula |
C13H9Cl4NO2S |
---|---|
Molecular Weight |
385.1 g/mol |
IUPAC Name |
2,4,5-trichloro-N-(5-chloro-2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H9Cl4NO2S/c1-7-2-3-8(14)4-12(7)18-21(19,20)13-6-10(16)9(15)5-11(13)17/h2-6,18H,1H3 |
InChI Key |
QSWHYNGGWKQIQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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